1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride

Beschreibung

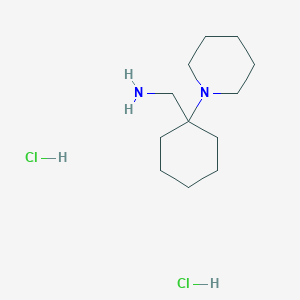

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride is a synthetic organic compound characterized by a cyclohexyl-piperidine scaffold with a methanamine substituent, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances aqueous solubility, a critical property for bioavailability in drug formulations .

Eigenschaften

Molekularformel |

C12H26Cl2N2 |

|---|---|

Molekulargewicht |

269.25 g/mol |

IUPAC-Name |

(1-piperidin-1-ylcyclohexyl)methanamine;dihydrochloride |

InChI |

InChI=1S/C12H24N2.2ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;;/h1-11,13H2;2*1H |

InChI-Schlüssel |

HTPMZUVQFGJMJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(CN)N2CCCCC2.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product, 1-(1-Piperidin-1-ylcyclohexyl)methanamine, is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung wird in Studien im Zusammenhang mit Neurotransmittersystemen und Rezeptorbindung verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung an bestimmte Rezeptoren im zentralen Nervensystem bindet und die Freisetzung und Wiederaufnahme von Neurotransmittern beeinflusst. Diese Interaktion kann zu verschiedenen pharmakologischen Wirkungen führen, darunter analgetische und anästhetische Eigenschaften.

Wissenschaftliche Forschungsanwendungen

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, affecting neurotransmitter release and reuptake. This interaction can lead to various pharmacological effects, including analgesic and anesthetic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with piperidine derivatives, which are prevalent in pharmaceuticals. Below is a comparative analysis:

Functional Group Analysis

- Cyclohexyl vs.

- Amine Functionality: Both compounds feature tertiary amines, but the dihydrochloride salt in the target compound improves solubility compared to the monohydrochloride form of Diphenylpyraline .

Pharmacological Implications

- Diphenylpyraline Hydrochloride acts as an antihistamine, likely due to its aromatic substituents interacting with histamine receptors . In contrast, the cyclohexyl-methanamine structure of the target compound may target different receptors, such as sigma or NMDA receptors, common in CNS-active piperidine derivatives.

- The compound from ({1-[(4-methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride) shares the dihydrochloride salt and methanamine group but differs in the substitution pattern, which could alter receptor selectivity or metabolic stability .

Research Findings and Data

While direct pharmacological data for this compound are unavailable in the provided evidence, inferences can be drawn from analogues:

- Diphenylpyraline Hydrochloride: Melting Point: 122–124°C .

- Salt Forms: Dihydrochloride salts (as in the target compound) typically exhibit higher solubility in polar solvents compared to monohydrochloride salts, a critical factor in drug formulation .

Biologische Aktivität

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride, commonly referred to as methanamine dihydrochloride , is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to known psychoactive substances. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.2 g/mol. The compound features a piperidine ring attached to a cyclohexyl group, which contributes to its unique pharmacological profile.

Research indicates that this compound acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to phencyclidine (PCP). NMDA receptors are critical for synaptic plasticity and memory function, and their modulation can lead to various neurological effects. The binding affinity of methanamine dihydrochloride at NMDA receptors has been shown to influence cGMP levels in neuronal cells, indicating its potential role in altering neurotransmitter release and neuronal excitability .

Biological Activity

Neuropharmacological Effects:

- Antagonism at NMDA Receptors: Methanamine dihydrochloride exhibits significant antagonistic activity at NMDA receptors, which may contribute to its psychoactive effects. Studies have demonstrated that compounds with similar structures can alter cognitive functions and induce dissociative states .

- Impact on Dopaminergic Systems: There is evidence suggesting that this compound may also interact with dopaminergic pathways, potentially influencing mood and behavior. This interaction could be relevant for understanding its effects in conditions such as schizophrenia or depression.

Case Studies:

- Cognitive Effects in Animal Models: In a study involving male Swiss Webster mice, administration of methanamine dihydrochloride resulted in alterations in locomotion and exploratory behavior, suggesting impacts on cognitive function .

- Potential Therapeutic Applications: Preliminary investigations into the therapeutic potential of methanamine dihydrochloride have indicated possible applications in treating neurodegenerative disorders due to its neuroprotective properties observed in vitro .

Comparative Analysis

A comparison of methanamine dihydrochloride with other NMDA antagonists reveals distinct differences in potency and side effect profiles:

| Compound Name | NMDA Receptor Affinity | Psychoactive Effects | Therapeutic Potential |

|---|---|---|---|

| Methanamine Dihydrochloride | Moderate | Yes | Neurodegenerative Disorders |

| Phencyclidine (PCP) | High | Yes | Limited (abuse potential) |

| Ketamine | Moderate | Yes | Depression treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.